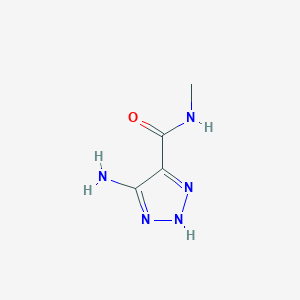

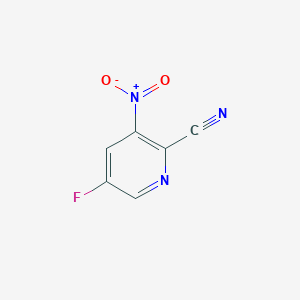

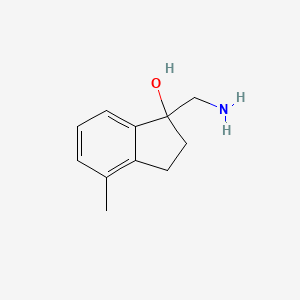

![molecular formula C9H13ClN2O2 B1527105 [4-(2-Nitropropyl)phenyl]amine hydrochloride CAS No. 1332530-33-2](/img/structure/B1527105.png)

[4-(2-Nitropropyl)phenyl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(2-Nitropropyl)phenyl]amine hydrochloride” is a fine chemical that is used in the synthesis of various other organic compounds . It has been used as a building block for the synthesis of more complex substances, such as pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of amines like “[4-(2-Nitropropyl)phenyl]amine hydrochloride” can be achieved through several methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Wissenschaftliche Forschungsanwendungen

Antioxidant Studies

Research into the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines, which include compounds similar to [4-(2-Nitropropyl)phenyl]amine hydrochloride, has shown that these compounds undergo reversible redox reactions. Such studies are crucial for understanding the stability and reactivity of antioxidants used in the rubber industry and beyond. Electrochemical and spectroscopic studies reveal the formation of monocation radicals and dications under oxidative stress, which has implications for the development of new materials with enhanced oxidative stability (Rapta et al., 2009).

Catalysis and Reduction of Nitro Compounds

The reduction of nitro compounds is a significant transformation in organic chemistry, enabling the production of amines, which are foundational in synthesizing drugs, dyes, and polymers. Research on graphene-based catalysts for the reduction of nitro compounds to amines highlights the role of [4-(2-Nitropropyl)phenyl]amine hydrochloride-like substances. These compounds act as intermediates in the reduction process, facilitated by various heterogeneous catalysts. This work contributes to environmentally friendly chemical synthesis and the development of new catalytic materials (Nasrollahzadeh et al., 2020).

Hydroamination Reactions

A study on the practical hydroamination of olefins with nitroarenes, including compounds structurally related to [4-(2-Nitropropyl)phenyl]amine hydrochloride, presents a novel method for forming carbon-nitrogen bonds. This research is pivotal in medicinal chemistry, offering a streamlined approach to synthesizing amines from simple feedstocks. The method's tolerance to a wide range of functional groups makes it a versatile tool for developing pharmaceuticals and organic compounds (Gui et al., 2015).

Photoreactivity and Crosslinking

The development of high-yield photoreagents for protein crosslinking and affinity labeling involves the study of 4-nitrophenyl ethers, closely related to [4-(2-Nitropropyl)phenyl]amine hydrochloride. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, making them valuable tools for biochemical research. Such studies enhance our understanding of protein interactions and the development of novel bioconjugation strategies (Jelenc et al., 1978).

Eigenschaften

IUPAC Name |

4-(2-nitropropyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-7(11(12)13)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRPIJWFMFQCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

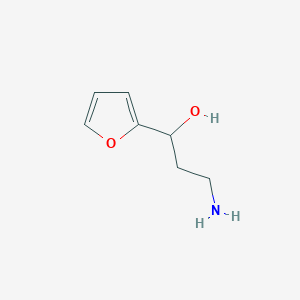

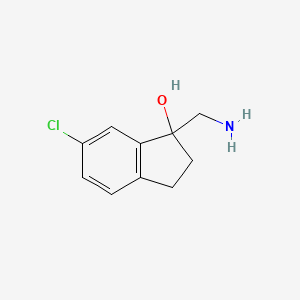

![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)

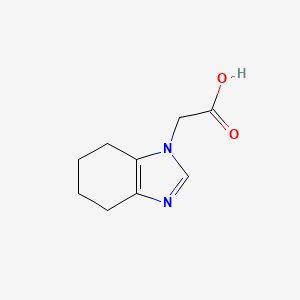

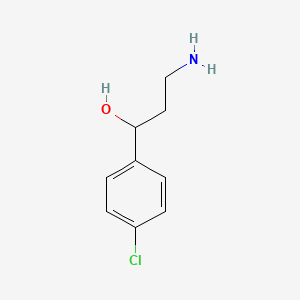

![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)

![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)